![molecular formula C16H18AsLiO B14502600 lithium;[butyl(phenyl)arsoryl]benzene CAS No. 63866-92-2](/img/structure/B14502600.png)
lithium;[butyl(phenyl)arsoryl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;[butyl(phenyl)arsoryl]benzene is an organometallic compound that features lithium, butyl, phenyl, and arsoryl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;[butyl(phenyl)arsoryl]benzene typically involves the reaction of a phenyl halide with lithium metal. This reaction can be represented as follows:
X-Ph+2Li→Ph-Li+LiX
where X represents a halogen such as chlorine or bromine . The reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as hexane or tetrahydrofuran (THF) are commonly used to dissolve the reactants and facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;[butyl(phenyl)arsoryl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the lithium atom can be replaced by other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), acids (e.g., sulfuric acid), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution reactions can yield various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
Lithium;[butyl(phenyl)arsoryl]benzene has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of lithium;[butyl(phenyl)arsoryl]benzene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This nucleophilic behavior is due to the presence of the lithium atom, which imparts a negative charge to the carbon atom it is bonded to .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to lithium;[butyl(phenyl)arsoryl]benzene include:
Phenyllithium: An organolithium compound with a similar structure but without the butyl and arsoryl groups.
Butyllithium: Another organolithium reagent commonly used in organic synthesis.
Uniqueness
This compound is unique due to the presence of both butyl and arsoryl groups attached to the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
63866-92-2 |
|---|---|
Molekularformel |
C16H18AsLiO |
Molekulargewicht |
308.2 g/mol |
IUPAC-Name |
lithium;[butyl(phenyl)arsoryl]benzene |
InChI |
InChI=1S/C16H18AsO.Li/c1-2-3-14-17(18,15-10-6-4-7-11-15)16-12-8-5-9-13-16;/h4-14H,2-3H2,1H3;/q-1;+1 |
InChI-Schlüssel |
GDTLKHOHZUCWAY-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CCC[CH-][As](=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


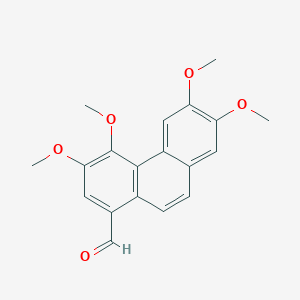
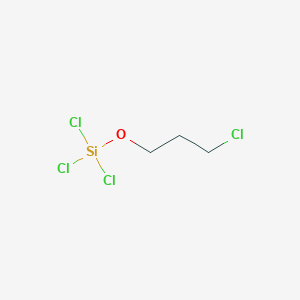
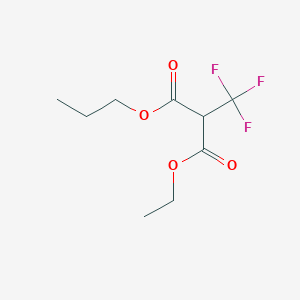


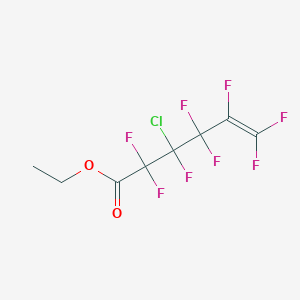
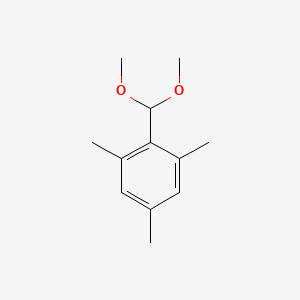
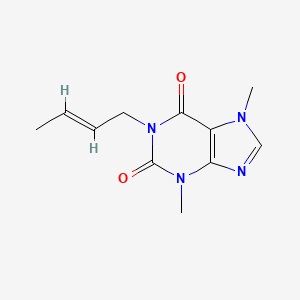
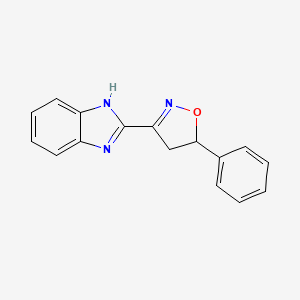
![3-Methylidene-1,3,8,8a-tetrahydroazireno[1,2-b]isoquinoline](/img/structure/B14502583.png)
![4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile](/img/structure/B14502591.png)
![1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene](/img/structure/B14502597.png)
![Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate](/img/structure/B14502606.png)
![N~1~-Methyl-N~3~-{1-[3-(3-phenylpropoxy)phenyl]ethyl}propane-1,3-diamine](/img/structure/B14502612.png)
